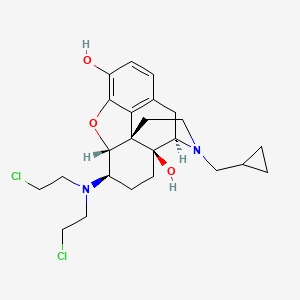
Chlornaltrexamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlornaltrexamine, also known as this compound, is a useful research compound. Its molecular formula is C24H32Cl2N2O3 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Mechanism and Effects
Irreversible Antagonism
β-Chlornaltrexamine operates by forming a covalent bond with opioid receptors, leading to long-lasting antagonistic effects. This characteristic allows researchers to study opioid receptor dynamics without the interference of reversible antagonists, which can be displaced by agonists during experiments. Studies have shown that β-CNA effectively depletes spare receptors in cell lines expressing human MOR, which is crucial for understanding receptor pharmacodynamics and the intrinsic efficacy of various agonists .
Mixed Agonist-Antagonist Activity
While primarily an antagonist, β-CNA exhibits some mixed agonist-antagonist activity at the MOR and KOR. This dual functionality has been explored in research aimed at understanding pain modulation and tolerance mechanisms associated with opioid use . The compound's ability to induce analgesic effects while blocking receptor activity provides a unique avenue for studying pain pathways and potential treatments for opioid-induced side effects.
Opioid Receptor Studies
β-Chlornaltrexamine has been utilized extensively in studies examining the role of opioid receptors in pain modulation and tolerance development. For instance, it has been used to assess the efficacy of various opioid agonists by measuring their effects in the presence of β-CNA, allowing researchers to determine the functional reserve of opioid receptors .
Analgesic Research
Research involving β-CNA has indicated its potential role in analgesic pathways. In particular, studies have shown that β-CNA can alter the analgesic effects of other opioids, providing insights into how different opioids interact within the central nervous system . This interaction is critical for developing new analgesics that minimize tolerance and dependence.
Tolerance Mechanisms
The compound has been instrumental in elucidating mechanisms behind opioid tolerance. For example, experiments have demonstrated that chronic exposure to opioids leads to adaptations that reduce their effectiveness, which can be studied using β-CNA to block receptor activity and observe resultant changes in tolerance levels . This research is vital for understanding how to mitigate tolerance development in clinical settings.
Case Studies
Propriétés
Numéro CAS |
67025-94-9 |
|---|---|
Formule moléculaire |
C24H32Cl2N2O3 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1 |
Clé InChI |
OSLQQDMGHVQLCH-HRMPSQMFSA-N |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
SMILES isomérique |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O |
SMILES canonique |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
Numéros CAS associés |
67025-98-3 (hydrochloride) |
Synonymes |
6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan alpha-chlornaltrexamine beta-chlornaltrexamine beta-chloronaltrexamine beta-CNA chlornaltrexamine chlornaltrexamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















